molecular formula C16H14ClN5S2 B11058993 6-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11058993
M. Wt: 375.9 g/mol
InChI Key: SHTYIECXOFLJLI-UHFFFAOYSA-N
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Description

6-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a chlorophenyl group, a thiazole ring, and a triazolothiadiazole core

Preparation Methods

The synthesis of 6-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the thiazole ring followed by the construction of the triazolothiadiazole core. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis with high purity and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been explored for various scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Studies have investigated its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 6-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique structural features and potential applications. Similar compounds include other triazolothiadiazoles and thiazole derivatives, which may share some properties but differ in their specific chemical and biological activities.

Properties

Molecular Formula

C16H14ClN5S2

Molecular Weight

375.9 g/mol

IUPAC Name

6-[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H14ClN5S2/c1-8(2)13-19-20-16-22(13)21-15(24-16)12-9(3)18-14(23-12)10-6-4-5-7-11(10)17/h4-8H,1-3H3

InChI Key

SHTYIECXOFLJLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C3=NN4C(=NN=C4S3)C(C)C

Origin of Product

United States

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